molecular formula C9H9BO4 B1376418 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid CAS No. 19203-45-3

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid

Cat. No.: B1376418
CAS No.: 19203-45-3
M. Wt: 191.98 g/mol
InChI Key: ZJBJWSMUEYQHQD-UHFFFAOYSA-N
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Description

Structural Classification Within Benzoxaborole Derivatives

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid (CAS 19203-45-3) belongs to the benzoxaborole family, characterized by a fused benzene-oxaborole ring system. The core structure consists of a benzene ring fused to a five-membered oxaborole ring (C₆H₄-B-O-C-O), where boron adopts a trigonal planar geometry in its neutral state. This compound is distinguished by an acetic acid substituent at the 3-position of the benzoxaborole scaffold, introducing a carboxylic acid functional group (C₉H₉BO₄, molecular weight 191.98 g/mol).

The acetic acid side chain enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Comparative analysis with unsubstituted benzoxaborole (C₇H₇BO₂) reveals that the additional carboxylic acid group lowers the predicted pKa to 4.06 ± 0.10, contrasting with the parent compound’s pKa of 7.3. This structural modification aligns with strategies to optimize benzoxaboroles for biomedical applications by modulating electronic and steric properties.

Feature This compound Benzoxaborole (Parent)
Molecular Formula C₉H₉BO₄ C₇H₇BO₂
Molecular Weight (g/mol) 191.98 149.94
Key Substituent Acetic acid at C3 None
Predicted pKa 4.06 ± 0.10 7.3

Historical Development of Benzoxaborole-Based Compounds

Benzoxaboroles were first synthesized in 1957 by Torssell, but their potential remained unexplored until the 2000s. The discovery of antifungal agent AN2690 (tavaborole) in 2006 marked a turning point, demonstrating the pharmacodynamic versatility of benzoxaboroles. Subsequent research focused on structural diversification to enhance target affinity and pharmacokinetics.

The acetic acid derivative (CAS 19203-45-3) emerged from efforts to functionalize the benzoxaborole core with biologically relevant groups. Synthetic routes often involve borylation of halogenated precursors, as seen in the preparation of analogous compounds via Miyaura borylation or radical bromination. For example, 3-bromo-4-(hydroxymethyl)benzonitrile undergoes boronate ester formation followed by hydrolysis to yield benzoxaborole intermediates, which are further functionalized with acetic acid. These methods reflect advancements in boron chemistry that enabled precise control over substitution patterns.

Significance in Organoboron Chemistry

This compound exemplifies the intersection of boron heterocycles and carboxylic acid chemistry, expanding the utility of organoboron compounds. Benzoxaboroles are notable for their hydrolytic stability and low toxicity compared to arylboronic acids, attributed to the oxaborole ring’s strain relief upon ionization. The acetic acid group introduces a second acidic proton, enabling dual reactivity:

  • Boronate Formation : The boron atom binds diols (e.g., sugars) under physiological conditions, forming stable tetrahedral complexes.
  • Carboxylic Acid Interactions : The COOH group participates in hydrogen bonding or salt bridges, enhancing interactions with biological targets.

In synthetic chemistry, this dual functionality allows for conjugation with amines or alcohols, making the compound a versatile intermediate. For instance, it serves as a precursor for hybrid inhibitors targeting carbonic anhydrases or viral proteases. Its electronic properties also facilitate applications in materials science, such as designing boron-doped polymers or sensors.

The compound’s low pKa (4.06) contrasts with traditional boronic acids (pKa ~8–9), enabling activity at neutral pH. This property is critical for biomedical applications, where boronate-diol interactions are optimized under physiological conditions. Recent studies highlight its role in inhibiting SARS-CoV-2 and Dengue virus proteases, underscoring its relevance in antiviral drug discovery.

Properties

IUPAC Name

2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-4,8,13H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBJWSMUEYQHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted benzonitrile or bromomethylbenzonitrile derivatives. For example, 3-bromo-4-methylbenzonitrile is a common precursor, which undergoes bromination and subsequent transformations to introduce the boron-containing heterocyclic ring system.

Stepwise Synthetic Route

  • Step 1: Bromination of Aromatic Methyl Group

    The methyl group on 3-bromo-4-methylbenzonitrile is selectively brominated using N-bromosuccinimide under light at room temperature to yield 3-bromo-4-(bromomethyl)benzonitrile. The reaction is monitored by GC/MS to confirm completion. The product is purified by liquid-liquid extraction and drying over sodium sulfate.

  • Step 2: Hydroxymethylation

    The bromomethyl group is converted to a hydroxymethyl group by treatment with calcium carbonate in a mixture of 1,4-dioxane and water at 100 °C for 16 hours. This step yields 3-bromo-4-(hydroxymethyl)benzonitrile, which is isolated by filtration and extraction.

  • Step 3: Formation of Benzoxaborole Core

    The key step involves lithiation of the hydroxymethylbenzonitrile intermediate at −77 °C under nitrogen atmosphere, followed by reaction with triisopropyl borate. This forms the boronate ester intermediate, which upon acidic workup yields 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile.

  • Step 4: Conversion to Carboxamide and Amine Derivatives

    The nitrile group is converted to a carboxamide by heating with methanesulfonic acid at 90 °C under nitrogen for 16 hours. Subsequent treatment with sodium hydroxide and trichloroisocyanuric acid converts the amide to the corresponding amine derivative, 6-aminobenzo[c]oxaborol-1(3H)-ol.

  • Step 5: Introduction of Acetic Acid Side Chain

    The final step involves functionalization to introduce the acetic acid moiety at the 3-position of the benzoxaborole ring. This can be achieved via palladium-catalyzed borylation and subsequent acid treatment, or by direct acylation methods depending on the intermediate used.

Alternative Synthetic Approaches

Patent literature describes a process involving palladium-catalyzed borylation of 2-halo-5-(4-cyanophenoxy)benzyl acetate derivatives, followed by acid treatment and purification to yield crystalline benzoxaborole compounds. Key reagents include palladium catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium, bases like potassium carbonate, and solvents including dimethyl sulfoxide and ethyl acetate. The process conditions are carefully controlled with temperature ranges from 0 to 100 °C depending on the step.

Parameter Details
Molecular Formula C9H9BO4
Molecular Weight 191.9764 g/mol
Solubility Soluble in DMSO, PEG300, Tween 80 mixtures; heating to 37 °C and ultrasonic treatment improve solubility
Storage Conditions Stock solutions stored at -80 °C (up to 6 months) or -20 °C (up to 1 month)
Stock Solution Preparation Example For 1 mM solution: 1 mg dissolved in 5.209 mL solvent; for 10 mM: 1 mg in 0.5209 mL solvent

Preparation of stock solutions requires careful solvent selection and stepwise addition to ensure clear solutions, often using co-solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo formulations.

  • The multi-step synthesis of 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid involves selective bromination, hydroxymethylation, lithiation-borylation, and functional group transformations.
  • Palladium-catalyzed borylation is a critical step enabling the formation of the boron heterocycle.
  • Acidic and basic conditions are carefully optimized to convert nitrile to amide and amine functionalities.
  • Purification involves extraction, filtration, and chromatographic techniques to achieve high purity.
  • Stock solution preparation protocols emphasize solvent compatibility and storage stability for research applications.

Chemical Reactions Analysis

Amide Coupling Reactions

The acetic acid side chain undergoes amide bond formation with amines using coupling agents:

Reagent SystemSubstrateYieldApplicationSource
HATU/NMM (DMF)Amines18%Antimicrobial conjugates
DCC/DMAPAmino sugars14–15%Antibiotic derivatives

Example Reaction :
1-Hydroxy-1,3-dihydrobenzo[c] oxaborole-6-carboxylic acid reacts with 2-amino-N-benzylacetamide in DMF using HATU to form an amide-linked conjugate .

Reductive Amination

The compound’s aldehyde derivatives (e.g., 1-hydroxy-1,3-dihydrobenzo[c] oxaborole-6-carbaldehyde) participate in reductive amination with sodium cyanoborohydride, yielding secondary amines with 14–15% efficiency .

Antimicrobial Activity

Derivatives of this benzoxaborole exhibit broad-spectrum antimicrobial activity :

  • Mycobacterium tuberculosis (Mtb) : MIC values range from 12.14 µM (compound 11 ) to >370 µM (less active variants) .

  • Structure-Activity Relationship (SAR) :

    • Electron-Withdrawing Groups (e.g., CF3_3) enhance activity by facilitating hydrogen bonding with bacterial LeuRS .

    • Hydrogen Bonding : Derivatives with pyridyl or pyrazinyl substituents show improved potency due to interactions with target enzymes .

Key Findings :

  • The 5-trifluoro-2-pyridyl derivative (11 ) demonstrates superior Mtb inhibition (MIC = 12.14 µM) compared to positional isomers .

  • Activity against drug-resistant mycobacterial strains remains under investigation .

Comparative Analysis of Derivatives

DerivativeSubstituentMIC (µM) vs MtbKey Feature
11 5-CF3_3-pyridyl12.14Optimal H-bonding
10 2-pyridyl49.20Moderate activity
13 2-hydroxy-5-pyridyl>370.30Poor solubility

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoxaborole structure, which is characterized by the presence of a boron atom integrated into a heterocyclic aromatic system. This structural motif is known for its ability to form strong interactions with biological targets, making it a candidate for drug development.

Antifungal Activity

One of the prominent applications of benzoxaborole derivatives is their antifungal properties. For instance, the compound AN2690 (a related benzoxaborole) has been developed as a broad-spectrum antifungal agent. It operates through the inhibition of fungal protein synthesis by targeting specific enzymes involved in the biosynthesis of essential cellular components.

Case Study: AN2690

  • Target Pathogen: Candida albicans
  • Mechanism of Action: Inhibition of fungal protein synthesis
  • Clinical Trials: Showed efficacy in treating onychomycosis (fungal nail infection) with minimal side effects.

Antiviral Applications

Recent studies have indicated that benzoxaborole derivatives may also exhibit antiviral properties. The mechanism often involves interference with viral replication processes or modulation of host immune responses.

Case Study: Antiviral Activity

  • Target Virus: Influenza virus
  • Mechanism of Action: Disruption of viral RNA synthesis
  • Results: In vitro studies demonstrated significant reduction in viral load.

Polymer Chemistry

The incorporation of benzoxaborole into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. These compounds can be used as cross-linking agents or additives in various polymer formulations.

Data Table: Properties of Benzoxaborole-Modified Polymers

Polymer TypeModification TypeProperty EnhancedReference
PolyethyleneCross-linkingIncreased tensile strength
Polyvinyl chlorideAdditiveImproved thermal stability
PolystyreneBlendingEnhanced impact resistance

The safety profile of 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid has been evaluated in various preclinical models. The compound exhibits low toxicity levels, making it suitable for further development as both a therapeutic agent and a material additive.

Safety Data Summary

  • Toxicity Level: Low (LD50 > 2000 mg/kg in rodent models)
  • Side Effects Observed: Minimal; primarily gastrointestinal disturbances at high doses.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase 4 inhibitor, which plays a crucial role in reducing inflammation by modulating cyclic AMP levels in cells . This inhibition pathway is significant in the treatment of inflammatory conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
  • CAS Number : 19203-45-3
  • Molecular Formula : C₉H₉BO₄
  • Purity : ≥95% (available in 5 g, 1 g, 250 mg, and 100 mg quantities)

Structural Features :
The compound contains a benzoxaborole core (a fused benzene ring with a boronic acid ester) substituted at the 3-position with an acetic acid group. The 1-hydroxy group on the boron atom enhances stability and facilitates hydrogen bonding, critical for biological interactions .

Synthesis :
The synthesis involves multi-step reactions, including boronic acid ester formation and alkylation. For example, derivatives like 2-(5-(Benzyloxy)-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid (Compound 15) are synthesized via intermediates such as ethyl 2-(5-(benzyloxy)-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate (15d), followed by hydrolysis .

Structural Variations and Functional Group Impact

Key Observations :

Substituent Position: The 3-yl position is critical for β-lactamase inhibition (e.g., KPC-2), as seen in the target compound and its acrylic acid derivative . 7-yl-substituted analogs (e.g., propanoic acid derivative) may prioritize solubility over target binding .

Functional Group Modifications :

  • Acetic Acid vs. Acrylic Acid : The α,β-unsaturated bond in acrylic acid derivatives enhances electrophilicity, improving covalent interactions with catalytic serine residues in β-lactamases .
  • Benzamide vs. Acetic Acid : Acoziborole’s benzamide group enables oral administration and blood-brain barrier penetration, unlike the polar acetic acid group in the target compound .

Additional Substituents :

  • Methyl and pyrazinyloxy groups (e.g., COVPDB206) improve steric bulk and target specificity, reducing off-target effects .

Key Findings :
  • The target compound’s acetic acid group allows reversible binding to KPC-2, while acrylic acid derivatives exhibit irreversible inhibition .
  • Compound 12’s amide-linked substituent enables selective binding to P. aeruginosa PBP3, highlighting the role of functional group diversity in target selectivity .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Propanoic acid derivatives (e.g., C9H11BO4) show improved aqueous solubility compared to acrylic acid analogs due to increased hydrophilicity .

Biological Activity

2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid (CAS No. 19203-45-3) is a member of the benzoxaborole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound exhibits unique structural properties that enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H9BO4C_9H_9BO_4, with a molecular weight of approximately 191.98 g/mol. The compound features a benzoxaborole ring structure, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₉H₉BO₄
Molecular Weight191.98 g/mol
CAS Number19203-45-3
IUPAC Name2-(1-hydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid

The primary mechanism of action of this compound involves its role as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which is crucial for modulating inflammatory responses. By elevating cAMP levels, the compound can effectively reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-12, thereby exerting anti-inflammatory effects .

Anti-inflammatory Effects

Research indicates that this compound has significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators in various cell types, suggesting its potential use in treating inflammatory diseases such as psoriasis and atopic dermatitis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism against pathogens .

Study on Anti-inflammatory Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of benzoxaboroles, including this compound. The findings revealed that this compound effectively reduced inflammation markers in vitro and demonstrated promising results in animal models for inflammatory conditions .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of various benzoxaboroles. In vitro tests indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The study emphasized the need for further exploration into its potential as an alternative antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
CrisaborolePDE4 inhibitorTopical treatment for atopic dermatitis
AN2728PDE4 inhibitorTreatment for psoriasis
2-(1-Hydroxy...PDE4 inhibitorPotential anti-inflammatory agent

Crisaborole and AN2728 are notable benzoxaborole derivatives known for their anti-inflammatory properties. Comparatively, this compound shares similar mechanisms but may offer unique advantages due to its specific structural features.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid to minimize by-products?

  • Methodological Answer : Synthesis optimization requires controlling reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to avoid side reactions. For example, highlights challenges with by-product formation in similar boronate esters, recommending stepwise purification via column chromatography and recrystallization. The use of protecting groups for the hydroxyl moiety during esterification (as in ) can improve yield and purity .

Q. How can spectroscopic and crystallographic techniques be applied to characterize the structural stability of this compound?

  • Methodological Answer : X-ray crystallography (as in ) is critical for confirming bond angles and hydrogen-bonding networks, which stabilize the benzoxaborole core. NMR (¹H, ¹³C, ¹¹B) and FT-IR can monitor boron-oxygen interactions and hydroxyl group tautomerism. For instance, reports layer symmetry groups and hydrogen-bond descriptors (e.g., O–H···O) to validate structural integrity .

Q. What experimental protocols ensure the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring can assess degradation pathways. ’s safety data for analogous hydroxy-acids suggests pH 6–8 as optimal for aqueous solutions, while anhydrous storage minimizes hydrolysis .

Advanced Research Questions

Q. How do structural modifications to the benzoxaborole core influence its biological activity, particularly against drug-resistant pathogens?

  • Methodological Answer : Substituents at the 5- or 7-positions (e.g., fluorine or trifluoromethyl groups) enhance target binding via electronic effects. demonstrates that 3-(1-hydroxybenzoxaborol-7-yl)-propanoic acid achieves nanomolar potency against Plasmodium falciparum by interacting with PfCPSF3, a key enzyme in mRNA processing. Mutagenesis studies (e.g., T406I in PfCPSF3) can validate resistance mechanisms .

Q. What methodologies resolve contradictions in reported biological efficacy across different in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding) or metabolic stability. and recommend cross-validating results using isogenic parasite lines and pharmacokinetic profiling (e.g., ED₉₀ in murine models). Meta-analyses of structure-activity relationships (SAR) can isolate confounding variables .

Q. How can computational modeling predict the compound’s interaction with novel therapeutic targets, such as fungal CYP51 or bacterial enoyl-ACP reductase?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) using homology models of targets (e.g., Candida CYP51) can identify binding hotspots. ’s data on tavaborole’s antifungal activity provides a template for validating boron-mediated target inhibition .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)acetic acid

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